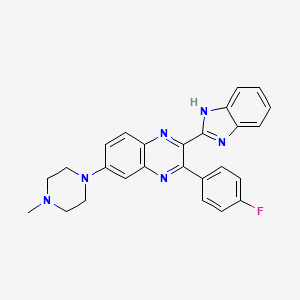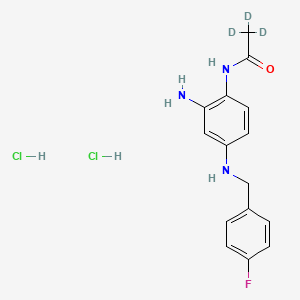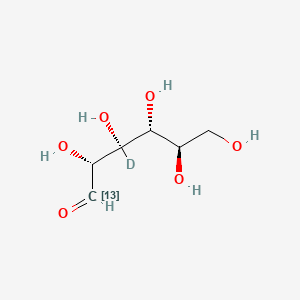
D-Glucose-13C,d1-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Glucose-13C,d1-2: is a labeled form of glucose, where the carbon-13 isotope and deuterium are incorporated into the glucose molecule. This compound is used extensively in scientific research, particularly in the fields of biochemistry, molecular biology, and metabolic studies. The incorporation of carbon-13 and deuterium allows for detailed tracking and analysis of metabolic pathways and reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucose-13C,d1-2 typically involves the incorporation of carbon-13 and deuterium into the glucose molecule through chemical reactions. One common method is the use of labeled precursors in the synthesis process. For example, starting with a labeled carbon source, such as carbon-13 labeled formaldehyde, and incorporating it into the glucose structure through a series of chemical reactions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled precursors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product with the desired isotopic enrichment.
化学反应分析
Types of Reactions: D-Glucose-13C,d1-2 undergoes various chemical reactions, including:
Oxidation: Conversion to gluconic acid or glucuronic acid using oxidizing agents.
Reduction: Reduction to sorbitol using reducing agents like sodium borohydride.
Substitution: Substitution reactions where hydroxyl groups are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride is a common reducing agent used in the reduction of glucose.
Substitution: Reagents such as acetic anhydride and pyridine are used for acetylation reactions.
Major Products:
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Acetylated glucose derivatives.
科学研究应用
Chemistry: D-Glucose-13C,d1-2 is used in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of glucose and its derivatives. The labeled isotopes provide detailed information about the molecular structure and interactions.
Biology: In biological research, this compound is used to trace metabolic pathways and study glucose metabolism in cells and tissues. It helps in understanding the role of glucose in various biological processes.
Medicine: In medical research, this compound is used to study glucose utilization in different tissues, including the brain and muscles. It is also used in the development of diagnostic tools for metabolic disorders.
Industry: this compound is used in the food industry to study the metabolism of glucose in food products and its impact on human health. It is also used in the development of new food additives and supplements.
作用机制
D-Glucose-13C,d1-2 exerts its effects by participating in metabolic pathways similar to natural glucose. The labeled isotopes allow researchers to track the movement and transformation of glucose within the body. The primary molecular targets include enzymes involved in glycolysis, gluconeogenesis, and the pentose phosphate pathway. By monitoring the labeled glucose, researchers can gain insights into the regulation and efficiency of these metabolic pathways.
相似化合物的比较
D-Glucose-13C6: A fully labeled glucose molecule with six carbon-13 atoms.
D-Glucose-1-13C: Glucose labeled with carbon-13 at the first carbon position.
D-Glucose-2-13C: Glucose labeled with carbon-13 at the second carbon position.
D-Glucose-6-13C: Glucose labeled with carbon-13 at the sixth carbon position.
Uniqueness: D-Glucose-13C,d1-2 is unique due to the combination of carbon-13 and deuterium labeling. This dual labeling provides more detailed information about the metabolic fate of glucose compared to single isotope labeling. The presence of deuterium also allows for the study of hydrogen exchange reactions and the role of specific hydrogen atoms in metabolic processes.
属性
分子式 |
C6H12O6 |
|---|---|
分子量 |
182.15 g/mol |
IUPAC 名称 |
(2R,3S,4R,5R)-3-deuterio-2,3,4,5,6-pentahydroxy(113C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1,5D |
InChI 键 |
GZCGUPFRVQAUEE-SJANLUJCSA-N |
手性 SMILES |
[2H][C@@]([C@H]([13CH]=O)O)([C@@H]([C@@H](CO)O)O)O |
规范 SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



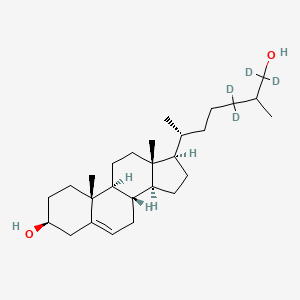
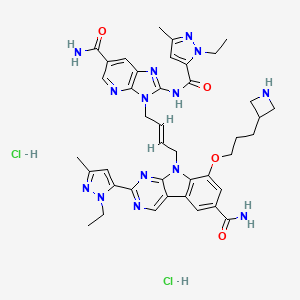
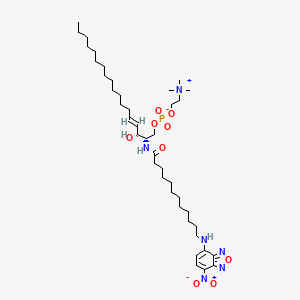
![9-[2-(3,4-dichlorophenyl)ethyl]-2-(3-hydroxyphenyl)-8-oxidanylidene-7~{H}-purine-6-carboxamide](/img/structure/B12407624.png)
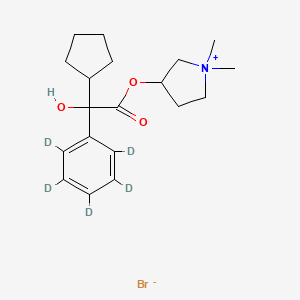
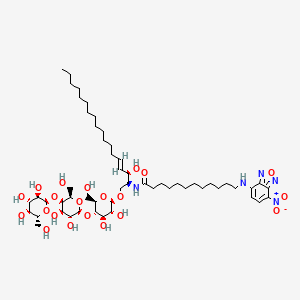
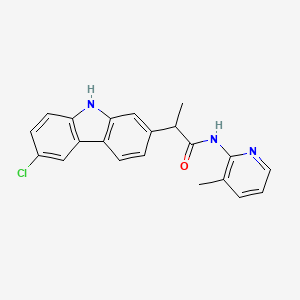
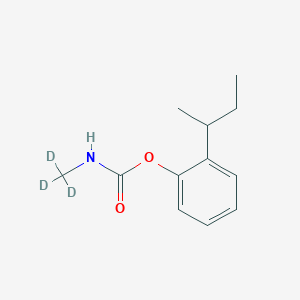
![N-{1-[1,1-di(pyridin-2-yl)ethyl]-6-(1-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-3-yl)-1H-indol-4-yl}ethanesulfonamide](/img/structure/B12407648.png)
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12407649.png)
